{3-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}methanamine
Overview
Description
{3-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}methanamine is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound {3-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}methanamine
It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and its biological target .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially impact its bioavailability .
Result of Action
Imidazole derivatives are known to have a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The properties of imidazole derivatives can be influenced by various factors, including ph and temperature .
Biochemical Analysis
Biochemical Properties
{3-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}methanamine plays a crucial role in biochemical reactions due to its imidazole ring. This compound interacts with various enzymes and proteins, often acting as a ligand or inhibitor. For instance, imidazole-containing compounds are known to interact with cytochrome P450 enzymes, which are involved in drug metabolism . The interaction typically involves the nitrogen atoms in the imidazole ring coordinating with the heme iron in the enzyme, thereby inhibiting its activity. Additionally, this compound may interact with histidine residues in proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been shown to modulate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival . By inhibiting key proteins in this pathway, this compound can induce apoptosis in cancer cells, thereby exhibiting potential anticancer properties . Furthermore, this compound can affect the expression of genes involved in oxidative stress response, enhancing the cell’s ability to cope with reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site. For instance, the imidazole ring can coordinate with metal ions in metalloenzymes, leading to enzyme inhibition . Additionally, this compound can modulate gene expression by interacting with transcription factors or epigenetic regulators . These interactions can result in changes in chromatin structure and gene accessibility, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as sustained inhibition of enzyme activity and persistent changes in gene expression . These long-term effects are particularly relevant in the context of chronic treatments or prolonged exposure scenarios .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound can exhibit therapeutic effects, such as anticancer activity and modulation of metabolic pathways . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins in the liver and kidneys . Therefore, careful dosage optimization is essential to maximize therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, influencing metabolic flux and metabolite levels . Additionally, this compound can affect the metabolism of other drugs by inhibiting or inducing cytochrome P450 enzymes, thereby altering their pharmacokinetics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, organic cation transporters (OCTs) are known to facilitate the uptake of imidazole-containing compounds into cells . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its lipophilicity, which affects its ability to cross cell membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is known to localize in specific cellular compartments, such as the nucleus and mitochondria . In the nucleus, it can interact with transcription factors and epigenetic regulators, influencing gene expression . In the mitochondria, it can affect metabolic processes and oxidative stress response . The localization of this compound is often directed by targeting signals or post-translational modifications that guide it to specific organelles .
Properties
IUPAC Name |
[3-[(2-methylimidazol-1-yl)methyl]phenyl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-10-14-5-6-15(10)9-12-4-2-3-11(7-12)8-13/h2-7H,8-9,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUPGUAHJJFIPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC=CC(=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701203167 | |
Record name | 3-[(2-Methyl-1H-imidazol-1-yl)methyl]benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701203167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953751-31-0 | |
Record name | 3-[(2-Methyl-1H-imidazol-1-yl)methyl]benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=953751-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2-Methyl-1H-imidazol-1-yl)methyl]benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701203167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {3-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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